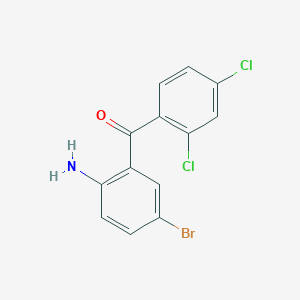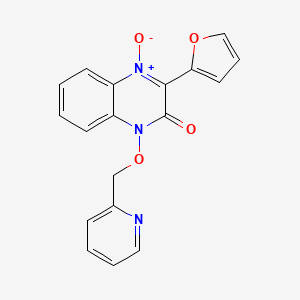![molecular formula C12H12ClN3O2S B5845769 ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)
ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thioester of 4-chlorophenyltriazole and ethyl acetate, which is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not well understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of fungal, bacterial, or cancer cells.
Biochemical and Physiological Effects:
Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different fungal and bacterial strains, including Candida albicans, Aspergillus niger, and Escherichia coli. Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments include its broad-spectrum antimicrobial and anticancer activities, ease of synthesis, and relatively low cost. However, its limitations include its potential toxicity, limited solubility in water, and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research related to Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. These include further investigation of its mechanism of action, optimization of its synthesis method, evaluation of its toxicity and pharmacokinetics, and exploration of its potential applications in other areas, such as catalysis and materials science.
Conclusion:
Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has potential applications in various areas of scientific research. It exhibits broad-spectrum antimicrobial and anticancer activities and has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. However, further research is needed to fully understand its mechanism of action and evaluate its potential toxicity and pharmacokinetics.
Méthodes De Synthèse
The synthesis of Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reaction with carbon disulfide and sodium ethoxide. The product is then purified by recrystallization and characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis.
Applications De Recherche Scientifique
Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. Moreover, it has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-18-10(17)7-19-12-14-11(15-16-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJBHXLYAEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

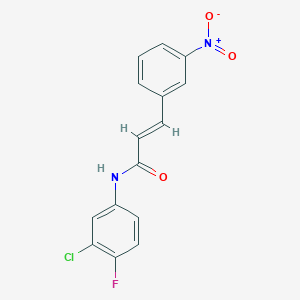
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)
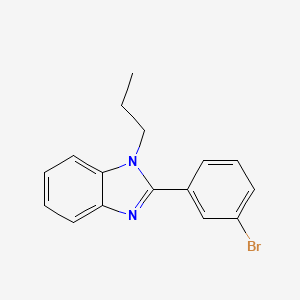
![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)

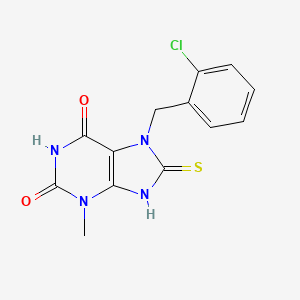
![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)

